Isophakellistatin 3
Description
Contextualizing Marine Natural Products as Sources of Bioactive Compounds
The marine environment, with its vast biodiversity, represents a largely untapped reservoir of novel chemical entities with significant potential for therapeutic applications. Marine invertebrates, particularly sessile organisms like sponges, have developed sophisticated chemical defense mechanisms to thrive in competitive ecosystems. These chemical defenses are mediated by a diverse array of secondary metabolites, many of which possess potent biological activities. nih.gov Consequently, marine natural products have emerged as a focal point in the quest for new drug leads, offering unique structural scaffolds and mechanisms of action that are often absent in terrestrial natural products or synthetic compound libraries. The chemical diversity of these compounds is vast, encompassing alkaloids, terpenoids, polyketides, and peptides, among others. These molecules have demonstrated a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, making them invaluable assets in biomedical research.
Historical Overview of the Discovery and Initial Isolation Context of Isophakellistatin 3
This compound was discovered as part of a broader investigation into the chemical constituents of the marine sponge Phakellia carteri. This research, driven by bioassay-guided fractionation, aimed to identify cytotoxic compounds with potential as anticancer agents. During the analysis of extracts from P. carteri collected in the Republic of the Comoros, researchers isolated two novel cycloheptapeptides: Phakellistatin 3 and its stereoisomer, this compound. nih.gov
The structural elucidation of these compounds presented a considerable challenge due to their complex cyclic nature and the presence of an unusual amino acid residue. The application of advanced spectroscopic techniques, particularly high-field two-dimensional nuclear magnetic resonance (2D-NMR) and high-resolution fast atom bombardment mass spectrometry (HR-FABMS), was instrumental in determining their planar structures and stereochemistry. nih.gov The structure of this compound was ultimately confirmed through X-ray crystallography. nih.gov
A significant hurdle in the initial research was the limited availability of the natural product, a common issue in marine natural products research that often hampers extensive biological evaluation and further development.
Significance of this compound within the Phakellistatin Family of Peptides
The phakellistatin family of peptides is a group of proline-rich cyclic peptides isolated from marine sponges of the Phakellia genus. nih.gov this compound holds particular significance within this family due to its unique structural feature: the presence of a cis-3a-hydroxyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid residue, which has been colloquially termed cis-photo-Trp. nih.gov This unusual amino acid is believed to be a photooxidation product of tryptophan.
The key distinction between this compound and its isomer, Phakellistatin 3, lies in the stereochemistry of this modified tryptophan residue, with Phakellistatin 3 containing the trans isomer. This subtle stereochemical difference has a profound impact on the biological activity of these molecules. While Phakellistatin 3 exhibited significant inhibitory activity against murine P388 lymphocytic leukemia cell lines, this compound was found to be substantially less active. nih.gov This stark difference in cytotoxicity underscores the critical importance of stereochemistry in the biological function of the phakellistatin peptides and highlights the precise structural requirements for their anticancer effects.
Rationale for Comprehensive Academic Investigation of this compound
The compelling disparity in biological activity between this compound and its trans-isomer provides a strong rationale for a comprehensive academic investigation. A primary motivation for such research is to understand the structure-activity relationship (SAR) within the phakellistatin family. Elucidating how a minor change in stereochemistry can drastically alter cytotoxicity can provide invaluable insights into the molecular interactions between these peptides and their biological targets.
Furthermore, a recurring challenge in the study of phakellistatins is the observation that synthetic versions of these peptides often fail to exhibit the same level of biological activity as their naturally occurring counterparts. nih.gov This suggests that the specific three-dimensional conformation of the natural product, which may be influenced by the biosynthetic machinery of the sponge or its symbiotic microorganisms, is crucial for its function. A detailed investigation of the conformational dynamics of both natural and synthetic this compound could help to unravel this enigma.
Scope and Objectives of Research on this compound
The scope of research on this compound encompasses its chemical synthesis, conformational analysis, and biological evaluation. The primary objectives of such research would be to:
Develop efficient and stereocontrolled total syntheses of this compound and its analogues. This would provide access to larger quantities of the compound for detailed biological studies and enable the creation of a library of related compounds for SAR studies.
Conduct in-depth conformational analysis of both natural and synthetic this compound using a combination of spectroscopic techniques (e.g., NMR) and computational modeling. This would aim to identify the bioactive conformation and understand the conformational differences between the natural and synthetic forms.
Investigate the molecular basis of its biological activity , or lack thereof, through various biochemical and cell-based assays. This would involve identifying the cellular targets of the more active phakellistatins and determining why this compound does not interact with these targets in the same manner.
Explore the potential of the this compound scaffold for the development of novel therapeutic agents. By understanding the SAR of the phakellistatin family, it may be possible to design and synthesize new analogues with improved potency, selectivity, and drug-like properties.
Detailed Research Findings
The structural and biological properties of this compound and its related compounds have been the subject of several key studies. The following table summarizes some of the important findings:
| Compound | Source | Key Structural Feature | Biological Activity (Murine P388 Lymphocytic Leukemia) | Reference |
| This compound | Marine Sponge (Phakellia carteri) | cis-photo-Trp residue | Not significantly active | nih.gov |
| Phakellistatin 3 | Marine Sponge (Phakellia carteri) | trans-photo-Trp residue | ED50 = 0.33 µg/mL | nih.gov |
| Phakellistatin 13 | Synthetic Precursor | Tryptophan residue | Not reported | nih.gov |
The synthesis of both Phakellistatin 3 and this compound has been achieved through the photosensitized oxidation of Phakellistatin 13, which contains a standard tryptophan residue. This process yields a mixture of the two diastereomers, demonstrating a potential biosynthetic pathway and providing a synthetic route to these complex natural products. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
C42H54N8O9 |
|---|---|
Molecular Weight |
814.9 g/mol |
IUPAC Name |
(1S,7S,10S,19S,22S,25S,28S,36R)-10-benzyl-36-hydroxy-22-[(1R)-1-hydroxyethyl]-25-(2-methylpropyl)-3,9,12,15,21,24,27,29-octazahexacyclo[25.10.0.03,7.015,19.028,36.030,35]heptatriaconta-30,32,34-triene-2,8,11,14,20,23,26-heptone |
InChI |
InChI=1S/C42H54N8O9/c1-23(2)19-29-39(57)50-32(21-42(59)26-13-7-8-14-27(26)46-41(42)50)40(58)49-18-10-16-31(49)36(54)44-28(20-25-11-5-4-6-12-25)35(53)43-22-33(52)48-17-9-15-30(48)37(55)47-34(24(3)51)38(56)45-29/h4-8,11-14,23-24,28-32,34,41,46,51,59H,9-10,15-22H2,1-3H3,(H,43,53)(H,44,54)(H,45,56)(H,47,55)/t24-,28+,29+,30+,31+,32+,34+,41+,42-/m1/s1 |
InChI Key |
KFCKDHAGPVEUCT-ZHDPLIACSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N2[C@@H](C[C@@]3([C@H]2NC4=CC=CC=C43)O)C(=O)N5CCC[C@H]5C(=O)N[C@H](C(=O)NCC(=O)N6CCC[C@H]6C(=O)N1)CC7=CC=CC=C7)CC(C)C)O |
Canonical SMILES |
CC(C)CC1C(=O)N2C(CC3(C2NC4=CC=CC=C43)O)C(=O)N5CCCC5C(=O)NC(C(=O)NCC(=O)N6CCCC6C(=O)NC(C(=O)N1)C(C)O)CC7=CC=CC=C7 |
Synonyms |
isophakellistatin 3 |
Origin of Product |
United States |
Isolation, Structural Elucidation Methodologies, and Chemodiversity of Isophakellistatin 3
Strategies for the Isolation and Purification of Isophakellistatin 3 from Marine Biological Sources
The isolation of this compound from its natural marine sources, primarily sponges of the Phakellia and Stylissa genera, involves a multi-step process designed to extract and purify the compound from a complex biological matrix. nih.govresearchgate.net
The initial step in isolating this compound is the extraction of the compound from the sponge tissue using organic solvents. mvpsvktcollege.ac.inbiointerfaceresearch.com This process relies on the principle of partitioning, where the target compound distributes itself between two immiscible liquid phases based on its solubility. egyankosh.ac.in
A common approach involves the maceration and repeated extraction of the sponge material with solvents such as methanol (B129727) or a mixture of methanol and chloroform. psu.edu Ethyl acetate (B1210297) is another solvent that has been effectively used for the initial extraction of related compounds from marine sponges. biointerfaceresearch.com The selection of the solvent system is crucial to maximize the yield of this compound while minimizing the co-extraction of interfering substances. mvpsvktcollege.ac.in The crude extract obtained after the removal of the solvent under reduced pressure is a complex mixture containing a wide array of secondary metabolites. nih.gov
More advanced extraction techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can enhance extraction efficiency by increasing mass transfer and potentially disrupting cell walls, though their specific application to this compound is not extensively documented. sapub.org
Following initial solvent extraction, the crude extract undergoes a series of chromatographic steps to separate this compound from other co-extracted compounds. thermopedia.com Chromatography is a powerful separation technique based on the differential distribution of components between a stationary phase and a mobile phase. thermopedia.com
Initial fractionation of the crude extract is often performed using normal-phase or reverse-phase column chromatography. In normal-phase chromatography, a polar stationary phase like silica (B1680970) gel is used with a non-polar mobile phase. Conversely, reverse-phase chromatography employs a non-polar stationary phase, such as C18-modified silica, and a polar mobile phase. nih.gov
For the separation of cyclic peptides like this compound, a typical strategy involves partitioning the crude extract between different solvents and then subjecting the resulting fractions to column chromatography over silica gel, eluting with a gradient of increasing polarity (e.g., a hexane-ethyl acetate or chloroform-methanol gradient). nih.gov This initial separation provides enriched fractions containing the target compound.
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the final purification of this compound. mit.eduwaters.com HPLC offers high resolution and sensitivity, allowing for the separation of closely related compounds. waters.com
Reverse-phase HPLC (RP-HPLC) is commonly employed, using a C18 column and a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an ion-pairing agent. waters.comnih.gov The separation is based on the differential partitioning of the compounds between the non-polar stationary phase and the polar mobile phase. Isocratic elution (constant mobile phase composition) or gradient elution (changing mobile phase composition) can be used to achieve optimal separation. nih.gov The use of a photodiode array (PDA) detector allows for the monitoring of the elution profile at multiple wavelengths. waters.com Semi-preparative HPLC is often necessary to obtain sufficient quantities of the pure compound for structural elucidation and biological testing. mit.edu
Medium-Pressure Liquid Chromatography (MPLC) can be used as an intermediate purification step between low-pressure column chromatography and high-resolution HPLC. nih.gov MPLC provides better resolution and faster separation times compared to traditional column chromatography.
Ion-exchange chromatography separates molecules based on their net charge. While not always the primary method for neutral cyclic peptides, it can be useful if the target compound or impurities possess ionizable functional groups. This technique relies on the interaction of charged molecules with an oppositely charged stationary phase.
Chromatographic Separation Methods for this compound Enrichment
Spectroscopic and Spectrometric Approaches to this compound Structural Elucidation
Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques. nih.govresearchgate.netuoa.gr
Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and elemental composition of the compound. rfi.ac.uk High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise molecular formula.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules. rfi.ac.uk A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted.
¹H NMR (Proton NMR): Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.
¹³C NMR (Carbon NMR): Reveals the number and types of carbon atoms present.
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the assembly of the molecular framework. researchgate.net
The combination of these spectroscopic data allows for the unambiguous determination of the planar structure and stereochemistry of this compound. nih.govresearchgate.net
Interactive Data Tables
Table 1: Chromatographic Methods for this compound and Related Compounds
| Chromatographic Technique | Stationary Phase | Mobile Phase Example | Purpose |
| Normal-Phase Column Chromatography | Silica Gel | Hexane-Ethyl Acetate Gradient | Initial Fractionation |
| Reverse-Phase Column Chromatography | C18 | Water-Methanol Gradient | Fractionation |
| MPLC | C18 | Acetonitrile-Water | Intermediate Purification |
| RP-HPLC | C18 | Acetonitrile/Water with TFA | Final Purification |
| Ion-Exchange Chromatography | DEAE-Cellulose | Salt Gradient (e.g., NaCl) | Separation of charged molecules |
Table 2: Spectroscopic Techniques for Structural Elucidation
| Spectroscopic Method | Information Obtained |
| Mass Spectrometry (MS) | Molecular Weight, Fragmentation Pattern |
| High-Resolution Mass Spectrometry (HRMS) | Elemental Composition, Molecular Formula |
| ¹H NMR | Proton Chemical Shifts, Coupling Constants, Connectivity |
| ¹³C NMR | Carbon Chemical Shifts, Number of Carbon Environments |
| COSY | ¹H-¹H Correlations |
| HSQC/HMQC | ¹H-¹³C One-Bond Correlations |
| HMBC | ¹H-¹³C Long-Range Correlations |
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of complex organic molecules like this compound. capes.gov.br High-field one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for piecing together the molecular structure.
For the broader phakellistatin family, 1D NMR (¹H and ¹³C) provides initial information on the types and numbers of protons and carbons present. nih.gov However, the complexity of these cyclic peptides necessitates 2D NMR techniques to establish connectivity. nih.gov These methods include:
Correlation Spectroscopy (COSY): Used to identify proton-proton couplings within individual amino acid residues. nih.gov
Heteronuclear Multiple-Quantum Correlation (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbons, aiding in the assignment of carbon signals. nih.gov
Heteronuclear Multiple-Bond Correlation (HMBC): Reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly crucial for establishing the sequence of amino acids by observing correlations between the alpha-proton of one residue and the carbonyl-carbon of the preceding residue. nih.gov
A key structural feature of this compound is the presence of an unusual amino acid, 3a-hydroxy-hexahydropyrrolo[2,3-b]indole, abbreviated as Hpi. mdpi.comubc.cathieme-connect.com This unit is believed to be a product of the photooxidation of a tryptophan residue. mdpi.com The stereochemistry of the Hpi unit is critical; this compound possesses the syn-cis configuration, which distinguishes it from its diastereomer, Phakellistatin 3 (anti-cis). thieme-connect.com NMR studies are vital in determining this relative stereochemistry by analyzing nuclear Overhauser effect (NOE) correlations and coupling constants.
Table 1: Representative NMR Data for the Hpi Core Structure
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C3a | - | ~86.9 |
| C3b | - | ~132.6 |
| CH4 | ~7.23 | ~122.6 |
| CH5 | ~6.62 | ~117.2 |
| CH6 | ~7.18 | ~128.1 |
| CH7 | ~7.02 | ~109.8 |
| C7a | - | ~148.6 |
| CH8a | ~8.95 | ~89.5 |
| Note: Data is representative for a derivative containing the Hpi core and may vary slightly for this compound itself. Source: thieme-connect.com |
Mass Spectrometry (MS) for this compound Molecular Mass and Fragmentation
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and obtaining sequence information for peptides like this compound. slu.se High-resolution mass spectrometry (HRMS), often using techniques like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI), provides the accurate molecular mass, allowing for the determination of the elemental formula. nih.govacgpubs.org
For the phakellistatins, FAB-MS was initially used to establish their molecular weights. nih.govresearchgate.net The high intensity of the molecular ion peak in the mass spectrum was a key indicator of a cyclic structure, as linear peptides tend to fragment more readily. nih.gov
Tandem mass spectrometry (MS/MS) is employed to sequence the peptide. nih.gov In this technique, the molecular ion is isolated and then fragmented. The resulting fragment ions are analyzed to reveal the sequence of amino acids. This method, combined with the data from amino acid analysis, helps to confirm the peptide sequence established by NMR. nih.gov
Table 2: Mass Spectrometry Techniques in Phakellistatin Analysis
| Technique | Purpose | Information Obtained |
| HR-FABMS | High-Resolution Fast Atom Bombardment Mass Spectrometry | Accurate molecular weight, elemental formula, evidence for cyclic structure. nih.gov |
| HR-ESIMS | High-Resolution Electrospray Ionization Mass Spectrometry | Accurate molecular weight and elemental formula. nih.gov |
| Tandem MS (MS/MS) | Fragmentation Analysis | Amino acid sequence confirmation. nih.gov |
| MALDI-TOF/TOF | Matrix-Assisted Laser Desorption/Ionization Time-of-Flight | Sequencing of related phakellistatins. nih.gov |
Circular Dichroism (CD) Spectroscopy for this compound Conformational Analysis
Since this compound is a chiral, cyclic peptide, its three-dimensional shape is constrained, leading to a distinct CD spectrum. nih.gov The spectrum provides a global conformational signature of the molecule in solution. While detailed atomic coordinates are not obtained, CD is highly sensitive to the conformational arrangement of the peptide backbone. ntu.edu.sg
In the context of this compound and its analogs, CD studies are used to:
Confirm Structural Integrity: Comparing the CD spectrum of a synthetic sample to the natural product can help verify that the correct three-dimensional structure has been achieved. acgpubs.orgresearchgate.net
Analyze Conformational Changes: CD can be used to study how the peptide's conformation might change in different solvent environments. biorxiv.org
Distinguish Diastereomers: this compound and Phakellistatin 3, being diastereomers, will have different three-dimensional shapes and thus are expected to exhibit different CD spectra, providing a method to distinguish between them.
The CD spectrum arises from the asymmetric arrangement of chromophores, which in a peptide are primarily the amide bonds of the backbone. ntu.edu.sg The shape and intensity of the CD bands are indicative of the types of secondary structural elements present, such as turns and unordered structures, which are common in proline-rich cyclic peptides. mdpi.com
Identification and Classification of this compound Analogues and Related Natural Products
This compound belongs to the phakellistatin family of proline-rich cyclic peptides isolated from marine sponges. mdpi.com This family is characterized by a high content of proline residues, which impart significant conformational constraints on the cyclic backbone. mdpi.com
Direct Analogues:
Phakellistatin 3: The most closely related analogue, it is the anti-cis diastereomer of this compound. thieme-connect.com While this compound is reported to be biologically inactive, Phakellistatin 3 shows cytotoxic activity. uq.edu.auslu.se
Other Phakellistatins: Over a dozen other phakellistatins have been identified, varying in ring size and amino acid composition. mdpi.com Examples include the heptapeptide (B1575542) Phakellistatin 2 and the decapeptides Phakellistatins 7-9. mdpi.comnih.gov
Related Natural Products:
Himastatin: An antitumor antibiotic that is a dimer of two cyclohexadepsipeptide units. capes.gov.br Crucially, these units are joined through a linkage between two oxidized tryptophan residues, forming a structure related to the Hpi unit found in this compound. capes.gov.br
Omphalotins: A class of cyclic peptides from fungi that also contain the Hpi toxicophore, making them structurally reminiscent of the phakellistatins. ubc.ca
The common thread among these compounds is often the presence of unusual amino acids and a cyclic structure, features that nature employs to create conformationally rigid molecules with specific biological functions. nih.gov
Biosynthetic Pathways and Precursors of Isophakellistatin 3
Proposed Biosynthetic Origins of the Isophakellistatin 3 Core Skeleton
The core skeleton of this compound, a cyclic heptapeptide (B1575542), is proposed to be assembled by a large, multienzyme complex known as a non-ribosomal peptide synthetase (NRPS). ub.eduuq.edu.au These enzymatic megastructures are common in microorganisms for the synthesis of peptide-based natural products and are known to operate in a modular fashion. uq.edu.auontosight.ai Each module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain.
The general mechanism for NRPS-mediated synthesis involves the following key domains within each module:
Adenylation (A) domain: Selects a specific amino acid and activates it as an aminoacyl adenylate.
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a thioester linkage.
Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids held by adjacent modules.
The linear heptapeptide precursor to this compound is likely assembled sequentially on the NRPS template. The final step in the formation of the cyclic backbone is typically catalyzed by a Thioesterase (TE) domain, which cleaves the completed peptide from the NRPS and facilitates its cyclization. While the specific NRPS system for this compound has not yet been identified, this model represents the canonical pathway for the biosynthesis of similar cyclic peptides from marine organisms. ub.edu
Role of Tryptophan in the Biosynthesis of this compound and Related Peptides
Tryptophan is a crucial precursor in the biosynthesis of this compound. nih.govdntb.gov.ua It is not directly incorporated in its final form but serves as the substrate for the formation of the distinctive 3a-hydroxypyrrolidino[2,3-b]indoline (Hpi) residue. nih.gov The biosynthesis is thought to proceed via the incorporation of a standard L-tryptophan residue into the peptide backbone by an NRPS module.
The leading hypothesis, supported by synthetic chemistry, is that the tryptophan-containing cyclic peptide, Phakellistatin 13, is a direct precursor. nih.govnih.gov Subsequent enzymatic oxidation of the tryptophan residue within this precursor peptide leads to the formation of the Hpi moiety, yielding this compound and its diastereomer, Phakellistatin 3. nih.govnih.gov This post-assembly tailoring is a common strategy in natural product biosynthesis to increase structural diversity and biological activity. Tryptophan and its derivatives are precursors to a wide array of complex alkaloids, and its oxidative cyclization is a key step in generating the tricyclic core of the Hpi unit. dntb.gov.ua
Enzymatic Systems Implicated in this compound Biosynthesis
While the complete enzymatic machinery for this compound synthesis remains uncharacterized, several key enzyme types are strongly implicated.
Non-Ribosomal Peptide Synthetase (NRPS): As detailed in section 3.1, an NRPS complex is presumed to be responsible for assembling the linear peptide precursor from its constituent amino acids. ub.eduuq.edu.au The modular nature of NRPSs dictates the sequence of the peptide.
Cytochrome P450 Monooxygenases (cpOPMOs): The critical transformation of the tryptophan residue into the Hpi unit is likely catalyzed by a specialized oxidase. Recent studies have identified a family of cytochrome P450 enzymes, termed cyclopeptide 2-oxindole and HO-Hpi monooxygenases (cpOPMOs), that can perform this exact type of reaction on tryptophan-containing cyclopeptides. researchgate.net These enzymes are capable of forming the Hpi structure through the epoxidation of the indole (B1671886) ring followed by a divergent ring-opening cascade, which can be influenced by factors such as pH. researchgate.net This discovery provides a strong enzymatic candidate for the final tailoring step in this compound biosynthesis.
The table below summarizes the proposed enzymatic functions.
| Enzyme System | Proposed Function in this compound Biosynthesis | Substrate | Product |
|---|---|---|---|
| Non-Ribosomal Peptide Synthetase (NRPS) | Assembly of the linear heptapeptide precursor and subsequent cyclization. | L-amino acids (Pro, Phe, Gly, Thr, Leu, Trp) | Cyclic heptapeptide precursor (e.g., Phakellistatin 13) |
| Cytochrome P450 Monooxygenase (cpOPMO) | Oxidative cyclization of the tryptophan residue to form the 3a-hydroxypyrrolidino[2,3-b]indoline (Hpi) moiety. | Tryptophan residue within the cyclic peptide precursor | This compound / Phakellistatin 3 |
Genetic Determinants and Gene Clusters Associated with this compound Production
The genetic blueprint for the biosynthesis of non-ribosomal peptides like this compound is encoded in a dedicated biosynthetic gene cluster (BGC). nih.gov A BGC is a contiguous stretch of DNA containing all the genes necessary for the production of a specific secondary metabolite, including the core synthetase (the NRPS gene) and genes for tailoring enzymes, transporters, and regulatory proteins.
To date, the specific BGC responsible for this compound production in Phakellia sp. has not been identified or characterized. Genome mining of marine sponges and their associated microorganisms is an active area of research aimed at discovering novel BGCs for bioactive compounds. nih.govmdpi.com The identification of the this compound BGC would involve sequencing the genome of the producing organism (or its symbiotic bacteria) and using bioinformatic tools like antiSMASH to predict BGCs. mdpi.com Subsequent genetic experiments, such as gene knockout or heterologous expression of the cluster, would be required to definitively link a specific BGC to the production of this compound. researchgate.net
Precursor Incorporation Studies and Isotopic Labeling in Biosynthetic Investigations
Isotopic labeling is a powerful technique used to trace the metabolic journey of a precursor molecule into a final natural product, thereby confirming its biosynthetic origins. wikipedia.orgrsc.org In this method, a suspected precursor (e.g., an amino acid) is synthesized with a heavy isotope (like ¹³C or ¹⁵N) and fed to the producing organism. The final product is then isolated, and its isotopic composition is analyzed using techniques like mass spectrometry or NMR spectroscopy to see if the label has been incorporated. wikipedia.org
Currently, there are no published reports of precursor incorporation or isotopic labeling studies conducted specifically on this compound or other phakellistatins in their native producer. Such studies would be essential to:
Unequivocally confirm the amino acid precursors that make up the peptide backbone.
Verify that tryptophan is the direct precursor to the Hpi moiety.
Elucidate the timing and sequence of biosynthetic events.
Although direct experimental evidence for this compound is lacking, the principles of this technique are well-established and remain the gold standard for elucidating biosynthetic pathways of complex natural products. nih.govnih.gov
Total Synthesis and Synthetic Methodologies for Isophakellistatin 3
Strategic Approaches to the Total Synthesis of Isophakellistatin 3
The total synthesis of this compound, a complex marine-derived cyclic peptide, presents a significant challenge that has been met with strategic and innovative chemical approaches. The core of the synthetic strategy revolves around the late-stage construction of the unique 3a-hydroxypyrrolo[2,3-b]indoline (Hpi) moiety from a precursor cyclic peptide containing a tryptophan residue.
Retrosynthetic Analysis for this compound Construction
Retrosynthetic analysis is a method used to deconstruct a target molecule into simpler, commercially available starting materials, which provides a roadmap for its synthesis. deanfrancispress.com For this compound, the analysis begins by identifying the most complex and synthetically challenging feature, the Hpi core structure.
The primary retrosynthetic disconnection simplifies this compound and its diastereomer, Phakellistatin 3, back to their common precursor, Phakellistatin 13. nih.govacs.org This key step reverses the final oxidative cyclization of the tryptophan (Trp) residue. acs.orgnih.gov This strategy is logical because it allows for the synthesis of a single, less complex cyclic peptide (Phakellistatin 13) which can then be converted into two different natural products.
The retrosynthesis of Phakellistatin 13 follows standard principles of peptide synthesis. The cyclic heptapeptide (B1575542) is disconnected at one of the amide bonds to reveal a linear peptide precursor. acs.org This linear peptide is further broken down into its constituent amino acid building blocks, which are the readily available starting materials. This approach is outlined below:
Retrosynthetic Pathway for this compound
Target Molecule: this compound
Disconnection 1 (C-N bond of Hpi): Reversal of the oxidative cyclization of the tryptophan indole (B1671886) ring onto the peptide backbone. This leads to the precursor molecule, Phakellistatin 13, which contains a standard tryptophan residue. acs.org
Disconnection 2 (Amide bond): Cleavage of the macrocyclic ring of Phakellistatin 13 at a strategic peptide bond (macrolactamization site) to yield a linear heptapeptide. acs.org
Disconnection 3 (Multiple amide bonds): The linear peptide is sequentially disconnected into its protected amino acid components (Proline, Threonine, Leucine, Tryptophan, Phenylalanine, and Glycine). These amino acids, often sourced from the chiral pool, serve as the foundational building blocks for the synthesis. acs.orgresearchgate.netethz.ch
This retrosynthetic strategy is advantageous as it postpones the challenging and often low-yielding oxidation step to the end of the synthesis, after the stable cyclic peptide framework has been successfully constructed. acs.org
Challenges in Constructing the this compound Cyclic Peptide Framework
The construction of macrocyclic peptides like this compound is fraught with challenges that demand careful planning and execution. conceptlifesciences.commdpi.com The primary difficulties lie in the formation of the large ring and the preservation of stereochemical integrity throughout the multi-step process.
Key challenges include:
Macrolactamization Efficiency: The ring-closing step, known as macrolactamization, is often the most difficult transformation in the synthesis. mdpi.com It is highly dependent on factors like the peptide sequence, solvent, and coupling reagents. Low concentrations are required to favor the intramolecular cyclization over intermolecular polymerization, but this can still result in low yields. In the synthesis of the precursor to this compound, cyclization of the linear peptide Pro-Thr(Ot-Bu)-Leu-Trp-Pro-Phe-Gly yielded the desired macrocycle in 60%, while a different sequence, Gly-Pro-Thr(O-t-Bu)-Leu-Trp-Pro-Phe, gave only a 16% yield. acs.org
Stereochemical Integrity: Peptides are chiral molecules, and maintaining the specific stereochemistry of each amino acid residue is critical for biological activity. Steps involving strong bases or high temperatures, including peptide coupling and cyclization, can lead to racemization (loss of stereochemical purity) at the alpha-carbon of the amino acids. conceptlifesciences.com
Side Reactions: The synthesis of cyclic peptides can be plagued by unwanted side reactions. One common issue is the formation of diketopiperazines, stable six-membered rings formed from the cyclization of two adjacent amino acids, which competes with the desired macrolactamization. conceptlifesciences.com
Purification: The crude products from peptide synthesis and cyclization are often complex mixtures containing deletion sequences, incompletely deprotected peptides, and oligomeric byproducts. conceptlifesciences.com Purifying the target cyclic peptide to the high degree required for subsequent steps and final characterization (typically ≥95%) is a significant bottleneck. conceptlifesciences.com
Overcoming these hurdles requires the optimization of reaction conditions, including the strategic selection of protecting groups, coupling reagents, and the specific site for cyclization to maximize yield and purity. conceptlifesciences.commdpi.com
Key Synthetic Transformations and Methodologies in this compound Total Synthesis
The successful total synthesis of this compound relies on a series of precise and highly controlled chemical reactions. These include the assembly of the chiral peptide chain, the formation of the macrocycle, and the crucial final oxidation to create the defining Hpi structure.
Stereoselective Introduction of Chiral Centers in this compound Synthesis
The stereochemistry of this compound is defined by its constituent amino acids. The primary strategy for establishing these chiral centers is the use of the "chiral pool," where the synthesis begins with enantiomerically pure amino acids that are commercially available. researchgate.netethz.ch
In the synthesis of Phakellistatin 13, the precursor to this compound, Fmoc-protected amino acids were used. acs.org This approach ensures that the inherent chirality of the natural amino acids is carried through into the final molecule. The main challenge is not the introduction of chirality, but its preservation throughout the synthesis. The use of specific coupling reagents (like HBTU) and carefully controlled reaction conditions is essential to prevent epimerization, particularly during the activation of the carboxylic acid for amide bond formation and during the final cyclization step. acs.org
| Synthetic Step | Methodology for Stereocontrol | Rationale |
| Peptide Elongation | Use of Fmoc-protected, enantiopure amino acid building blocks. | Leverages the "chiral pool" to introduce the correct stereocenters from the start. researchgate.netethz.ch |
| Peptide Coupling | Application of coupling reagents like HBTU under controlled conditions. | Minimizes the risk of racemization at the α-carbon of the activated amino acid. acs.org |
| Macrolactamization | Careful selection of cyclization site and reaction conditions. | The final ring-closing step is a high-risk point for epimerization; optimization is crucial to maintain stereochemical integrity. acs.orgconceptlifesciences.com |
Cyclization Strategies for the this compound Macrocycle
The formation of the macrocyclic structure of Phakellistatin 13, the direct precursor to this compound, is achieved via a head-to-tail macrolactamization strategy. acs.orgmdpi.com This involves forming an amide bond between the N-terminal amine and the C-terminal carboxylic acid of a linear peptide precursor.
The reported synthesis employed the following steps:
Solid-Phase Peptide Synthesis (SPPS): The linear heptapeptide, Pro-Thr(O-t-Bu)-Leu-Trp-Pro-Phe-Gly, was assembled on a chlorotrityl resin using Fmoc-protected amino acids and HBTU as the coupling agent. acs.org
Cleavage from Resin: The protected linear peptide was cleaved from the solid support. acs.org
Solution-Phase Cyclization: The crucial ring-closure was performed in a dilute solution of acetonitrile (B52724) (CH₃CN) to favor the intramolecular reaction. The coupling agents HBTU and HOBt were used to facilitate the formation of the cyclic peptide over four days, resulting in a 60% yield of the protected macrocycle. acs.org
The choice of where to form the final amide bond is a key strategic decision. In this synthesis, the bond was formed between the Glycine and Proline residues. This choice can significantly impact the efficiency of the cyclization due to the conformational preferences of the linear precursor. acs.org
Oxidation Reactions for the Formation of the this compound Hexahydropyrrolo[2,3-b]indoline Moiety
The final and most defining transformation in the synthesis of this compound is the oxidative cyclization of the tryptophan residue within the fully formed Phakellistatin 13 macrocycle. nih.govacs.org This reaction constructs the bicyclic hexahydropyrrolo[2,3-b]indoline (Hpi) system.
Two principal methods exist for this transformation: reagent-based oxidation and photooxidation. acs.org The synthesis of this compound was achieved via photosensitized oxidation. acs.orgnih.gov
Reaction: The cyclic peptide Phakellistatin 13 was subjected to photooxidation conditions.
Outcome: This reaction yielded a 1:1 mixture of the two diastereomers, Phakellistatin 3 and this compound. acs.org
Enantioselective Synthesis of this compound
The synthesis of this compound, a diastereomer of the cytotoxic marine natural product phakellistatin 3, presents a significant stereochemical challenge. uq.edu.aunih.gov Both compounds are cycloheptapeptides containing the unusual 3a-hydroxypyrrolo[2,3-b]indoline (Hpi) amino acid residue, which is derived from the oxidation of a tryptophan precursor. mdpi.com The core of the synthetic challenge lies in controlling the stereochemistry at the C3a position of the Hpi unit during its formation.
A notable synthesis of this compound was reported by Van Vranken and coworkers, which proceeds through the late-stage oxidation of a synthetic precursor, phakellistatin 13. nih.govacs.org This approach highlights the challenges associated with achieving diastereoselectivity in the formation of the Hpi moiety.
The synthesis commences with the preparation of the linear heptapeptide precursor to phakellistatin 13, followed by macrocyclization. Once phakellistatin 13, which contains a standard tryptophan residue, is obtained, the crucial oxidation step is performed. nih.gov The two primary methods for the oxidative cyclization of tryptophan to form the Hpi residue involve reagent-based monooxygenation or a photooxidative cyclization followed by reduction. acs.org
In the synthesis reported by Van Vranken's group, photosensitized oxidation of phakellistatin 13 was employed. nih.govacs.org This reaction, using a photosensitizer like rose bengal in the presence of oxygen and light, followed by reduction, leads to the formation of the Hpi residue. However, this oxidation is not diastereoselective and results in a 1:1 mixture of two diastereomers: phakellistatin 3 and this compound. acs.org The combined yield for this conversion was reported to be 20%. acs.org
The lack of diastereoselectivity is a common issue in the synthesis of Hpi-containing molecules, often yielding mixtures of syn and anti diastereomers. thieme-connect.com The separation of these diastereomers, phakellistatin 3 and this compound, is challenging and requires multiple rounds of High-Performance Liquid Chromatography (HPLC). acs.org This non-selective oxidation followed by careful separation currently represents the primary method for obtaining pure this compound.
Research into achieving diastereoselective synthesis of the Hpi core has shown that the use of bulky protecting groups on the tryptophan nitrogen can influence the stereochemical outcome. thieme-connect.com However, in the context of a cyclic peptide like phakellistatin 13, the conformational constraints of the macrocycle itself play a significant role, which in this case, does not favor the formation of one diastereomer over the other. acs.orgthieme-connect.com Therefore, a truly enantioselective (or in this case, diastereoselective) synthesis of this compound from its peptide precursor has remained an elusive goal, with current routes relying on the separation of isomers.
Comparison of Reported Total Synthesis Routes for this compound
The table below provides a comparison of the key aspects of the synthesis reported by Van Vranken and coworkers, which stands as a key documented route to this compound.
| Reference | Greenman, K. L.; Hach, D. M.; Van Vranken, D. L. Org. Lett.2004 , 6 (11), 1713–1716. nih.govacs.org |
This route underscores a common theme in the synthesis of complex natural products where the construction of the core scaffold is followed by challenging functional group transformations. The low yield and lack of stereocontrol in the final oxidation step are significant drawbacks. The competitive oxidation of the newly formed indoline (B122111) product was identified as a primary reason for the low mass balance in this and similar oxidative cyclizations of tryptamine (B22526) derivatives. nih.gov While other synthetic strategies exist for constructing the Hpi core itself, their application to the total synthesis of the full this compound peptide has not been extensively reported, making the oxidation of phakellistatin 13 the principal pathway described in the literature.
Synthesis of Isophakellistatin 3 Analogues and Derivatives
Rational Design Principles for Isophakellistatin 3 Structural Modifications
The rational design of this compound analogues is fundamentally guided by the principles of structure-activity relationship (SAR) studies. ug.edu.gedrugdesign.org This approach involves correlating the three-dimensional structure of the molecule with its biological activity to identify which chemical groups are responsible for its effects. ug.edu.ge By understanding these relationships, medicinal chemists can make targeted modifications to the this compound scaffold to enhance its desired properties. ug.edu.gedrugdesign.org
Key to this process is the identification of the pharmacophore—the essential structural features required for biological activity. For cyclic peptides like this compound, this includes the specific sequence of amino acids, the macrocyclic ring size, and the conformation of the molecule. nih.gov A crucial and unusual amino acid in this compound is the (2S,3R,4S)-3-hydroxy-4-methylproline (Hpi) unit, which is believed to be derived from the photooxidation of tryptophan. nih.govscribd.com This unique residue is often a focal point for structural modifications.
Design strategies for this compound analogues often involve:
Amino Acid Substitution: Replacing specific amino acids in the cyclic peptide backbone with natural or unnatural amino acids to probe their importance for activity. For instance, replacing proline residues can impact the conformational rigidity and biological activity of the resulting analogue. mdpi.com
Ring Size Modification: Synthesizing analogues with larger or smaller macrocyclic rings to assess the impact of ring strain and conformation on biological function.
Conformational Constraints: Introducing additional constraints, such as bicyclic structures, to lock the molecule into a specific, potentially more active, conformation. nih.govubc.ca This can be achieved through strategies like intra-annular cross-linking. ubc.ca
Computational modeling and 3D-QSAR (Quantitative Structure-Activity Relationship) methods are increasingly used to predict the activity of designed analogues before their synthesis. ug.edu.gewm.edu These computational tools help to prioritize synthetic targets and streamline the drug discovery process. ug.edu.ge
Synthetic Methodologies for this compound Analogue Libraries
The creation of chemical libraries, which are collections of diverse but structurally related compounds, is a powerful strategy for drug discovery. openaccessjournals.com For this compound, the generation of analogue libraries allows for the systematic exploration of its chemical space to identify compounds with improved therapeutic potential. ubc.ca Both solid-phase and solution-phase synthesis techniques are employed for this purpose.
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the preparation of peptide libraries, including derivatives of this compound. nih.govmit.edubachem.com In SPPS, the peptide is assembled in a stepwise manner while its C-terminus is anchored to an insoluble polymer resin. bachem.com This simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing. bachem.comd-nb.info
The general workflow for SPPS of this compound derivatives involves:
Attachment: The C-terminal amino acid is attached to a solid support (resin). peptide.com
Deprotection: The Nα-protecting group (commonly Fmoc or Boc) of the resin-bound amino acid is removed. peptide.com
Coupling: The next protected amino acid in the sequence is activated and coupled to the free N-terminus of the growing peptide chain. peptide.com
Repeat: The deprotection and coupling steps are repeated until the desired linear peptide sequence is assembled.
Cleavage and Cyclization: The completed linear peptide is cleaved from the resin, and the side-chain protecting groups are removed. The linear peptide is then cyclized in solution to form the macrocyclic structure.
A variety of resins and linkers are available to accommodate different synthetic strategies. peptide.com For example, "safety-catch" linkers can be used, which allow for the cleavage of the fully protected peptide from the resin, followed by cyclization in solution. mdpi.com The choice of protecting groups for the amino acid side chains is also critical to prevent unwanted side reactions. peptide.com
The table below summarizes some of the key components and strategies used in the SPPS of peptide derivatives.
Table 1: Key Components and Strategies in Solid-Phase Peptide Synthesis (SPPS)
| Component/Strategy | Description | Examples |
|---|---|---|
| Resins | Insoluble polymer supports to which the peptide is anchored. | Wang resin, Rink amide resin, 2-Chlorotrityl chloride resin |
| Linkers | Chemical moieties that connect the peptide to the resin and can be cleaved under specific conditions. | Safety-catch linkers, acid-labile linkers |
| Nα-Protecting Groups | Temporarily protect the N-terminus of the amino acid during coupling. | Fmoc (9-fluorenylmethyloxycarbonyl), Boc (tert-butyloxycarbonyl) |
| Coupling Reagents | Reagents that activate the carboxylic acid of the incoming amino acid to facilitate amide bond formation. | HBTU, HATU, TBTU, DIC/HOBt |
| Side-Chain Protecting Groups | Protect reactive functional groups on the amino acid side chains. | tBu (tert-butyl), Trt (trityl), Pbf (pentamethyldihydrobenzofuran-5-sulfonyl) |
Solution-phase synthesis offers a classical yet powerful alternative to SPPS for preparing this compound analogues. nih.gov While often more time-consuming due to the need for purification after each step (typically by chromatography or recrystallization), it can be more readily scaled up for the production of larger quantities of a target compound. nih.govresearchgate.net
The synthesis of this compound analogues in solution often involves a fragment condensation strategy. mdpi.com In this approach, smaller peptide fragments are synthesized separately and then coupled together to form the full-length linear precursor. This is followed by a final macrocyclization step to yield the cyclic peptide.
For example, a (4+3) segment condensation has been used in the synthesis of phakellistatin 2, where two peptide fragments were synthesized in solution and then joined together before cyclization. mdpi.com The choice of coupling reagents and reaction conditions is crucial to ensure high yields and minimize side reactions, particularly racemization at the C-terminus of the activated peptide fragment.
The table below outlines a general comparison between solid-phase and solution-phase peptide synthesis.
Table 2: Comparison of Solid-Phase and Solution-Phase Peptide Synthesis
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |
|---|---|---|
| Purification | Simplified; filtration and washing of the resin. | Requires purification (e.g., chromatography, recrystallization) after each step. |
| Speed | Generally faster for library generation and small-scale synthesis. openaccessjournals.com | Typically slower and more labor-intensive. |
| Scalability | More challenging to scale up to large quantities. | More amenable to large-scale production. bachem.com |
| Reagent Use | Excess reagents are often used to drive reactions to completion. d-nb.info | Stoichiometric amounts of reagents are generally used. |
| Reaction Monitoring | Can be more difficult to monitor reaction progress directly. | Reaction progress can be readily monitored by techniques like TLC and NMR. |
Chemoenzymatic Syntheses of this compound Analogues
Chemoenzymatic synthesis combines the best of both worlds: the selectivity and mild reaction conditions of enzymatic catalysis with the versatility of traditional organic chemistry. chemistryviews.orgnih.gov This approach can be particularly useful for the synthesis of complex molecules like this compound analogues, where stereoselectivity is crucial.
Enzymes, such as lipases and proteases, can be used to perform specific transformations with high enantiomeric and regiomeric excess. nih.gov For example, a lipase (B570770) could be used to selectively hydrolyze a prochiral diester to generate a chiral building block for the synthesis of an this compound analogue. nih.gov This can be a key step in establishing the correct stereochemistry of the molecule.
A chemoenzymatic strategy for this compound analogues might involve:
Chemical Synthesis: The synthesis of a key precursor molecule using traditional organic chemistry methods. chemistryviews.org
Enzymatic Transformation: The use of an enzyme to perform a stereoselective reaction, such as a kinetic resolution or a desymmetrization, on the precursor.
Further Chemical Synthesis: Elaboration of the enzymatically generated chiral intermediate into the final this compound analogue.
Biological Activities and Mechanisms of Action of Isophakellistatin 3
In Vitro Biological Efficacy Assessments of Isophakellistatin 3
The biological efficacy of this compound has been evaluated primarily through cell-based assays, which have highlighted a significant divergence in activity compared to its isomer, phakellistatin 3.
Initial biological screenings of this compound focused on its cytotoxic potential, particularly against cancer cell lines. In direct comparative studies, this compound was found to be biologically inactive.
Research conducted on the P388 murine lymphocytic leukemia cell line revealed that while phakellistatin 3 exhibited significant cell growth inhibitory properties, this compound showed no significant cytotoxic effects. nih.govnih.govkupdf.net Multiple reports confirm that this compound is non-cytotoxic or did not show any notable activity in these assays. uq.edu.auslu.se This lack of activity is attributed to the cis-ring juncture of its unusual photo-tryptophan residue, in contrast to the active trans-ring configuration found in phakellistatin 3. nih.govkupdf.net
| Compound | Cell Line | Activity Metric (ED₅₀) | Reported Activity | Reference |
|---|---|---|---|---|
| This compound | P388 Murine Leukemia | Not Applicable | No significant activity / Non-cytotoxic | nih.govkupdf.netuq.edu.auslu.se |
| Phakellistatin 3 | P388 Murine Leukemia | 0.33 - 0.4 µg/mL | Significant inhibitory activity | nih.govuq.edu.aunih.gov |
Currently, there is a lack of published scientific literature detailing the evaluation of this compound in biochemical assays. Studies have thus far focused on cell-based systems, and its potential interactions with specific purified biomolecules such as enzymes or receptor proteins have not been reported.
Cellular and Molecular Targets of this compound
The specific molecular mechanisms and direct cellular targets of this compound remain undefined, largely due to its observed lack of biological activity in foundational cytotoxic screenings.
To date, no direct protein or nucleic acid targets for this compound have been identified. The biological mechanism of action for the phakellistatin family of cyclic peptides is generally unknown. uq.edu.au While proline-rich cyclopeptides as a class are considered promising scaffolds for modulating challenging targets like protein-protein interactions, specific binding partners for this compound have not been discovered. researchgate.net
There is no scientific evidence available that describes the modulation of intracellular signaling pathways by this compound. Research has not yet progressed to investigate its effects on specific cellular signaling cascades, which is consistent with its reported inactivity in initial cytotoxicity assays.
The effects of this compound on the structure or function of cellular organelles have not been documented. Scientific investigations into its potential impact on mitochondria, the endoplasmic reticulum, lysosomes, or other organelles have not been reported in the available literature. One study noted that the related compound kapakahine D, which also has a cis-relation in its key residues similar to this compound, is non-cytotoxic. slu.se
Mechanistic Insights into this compound Biological Actions
This compound is a proline-rich cycloheptapeptide isolated from the marine sponge Phakellia carteri. nih.govuq.edu.au It is a diastereomer of Phakellistatin 3, differing in the stereochemistry of an unusual amino acid unit, 3a-hydroxyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole 2-carboxylic acid (Hpi). nih.govacs.org This single stereochemical difference appears to be the primary determinant of its biological activity, or lack thereof.
Unlike its potent isomer, Phakellistatin 3, this compound has been reported to be biologically inactive, particularly in cancer cell growth inhibition assays. uq.edu.auacs.orgthieme-connect.com The difference in activity is attributed to the conformation of the Hpi and threonine residues. acs.org Due to this reported inactivity, detailed mechanistic studies that would typically elucidate pathways of action have not been extensively pursued or published for this compound. The primary "mechanistic insight" is that its specific three-dimensional structure does not appear to interact effectively with biological targets that its isomer, Phakellistatin 3, modulates.
This compound Induction of Apoptosis Pathways
There is a lack of specific research in the scientific literature detailing the induction of apoptosis pathways by this compound. Studies on related bioactive marine peptides often investigate their ability to trigger programmed cell death, for instance, through the activation of caspases like caspase-3 or by modulating the expression of Bcl-2 family proteins. nih.gov However, because this compound has been consistently reported as inactive in cytotoxicity screens, investigations into its effects on apoptotic pathways have not been a focus of research. uq.edu.auacs.org In contrast, its active counterpart, Phakellistatin 3, demonstrated significant cell growth inhibition, suggesting that if this compound were active, its mechanism might involve apoptosis, a common pathway for cytotoxic agents. nih.gov
This compound Effects on Cell Cycle Progression
Similarly, specific studies on the effects of this compound on cell cycle progression are not present in the available literature. Potent anti-proliferative agents, such as the marine compound isohomohalichondrin B, are known to cause significant perturbations in the cell cycle, often leading to arrest in specific phases like G2/M. nih.gov Such effects are a hallmark of compounds that interfere with microtubule assembly or DNA replication. nih.govucl.ac.uk Given that this compound does not exhibit significant growth-inhibitory activity, it is presumed that it does not cause meaningful disruptions to cell cycle progression. uq.edu.auacs.org The absence of cytotoxicity data implies that the compound does not arrest cell division or trigger downstream cell death mechanisms that are often linked to cell cycle checkpoints. ucl.ac.uk
Computational Modeling and Molecular Docking Studies of this compound Interactions
Computational modeling and molecular docking are powerful tools used to predict and analyze the interaction between a small molecule and its biological target at the molecular level. sarpublication.comeuropeanreview.org Such studies can provide insights into binding affinity and the specific amino acid residues involved in the interaction. researchgate.netnih.gov
However, a review of the literature indicates a lack of specific computational modeling and molecular docking studies focused on this compound. Research efforts in this area for the phakellistatin family have logically concentrated on the biologically active members. For example, sequence homology analysis of the related Phakellistatin 13 has linked it to human RhoGAP proteins, suggesting potential biological targets. acs.org For this compound, its reported inactivity makes it a low-priority candidate for such intensive computational analysis, as it is presumed to lack a strong binding affinity to a specific therapeutic target. uq.edu.auacs.org
Comparative Analysis of this compound Biological Activities with Related Peptides
The most illuminating data regarding this compound comes from its direct comparison with its diastereomer, Phakellistatin 3, and other related phakellistatin peptides. This comparative analysis underscores the critical role of stereochemistry in defining the biological activity of these complex natural products.
Phakellistatin 3 was found to exhibit significant inhibitory activity against the P388 murine lymphocytic leukemia cell line, with an ED50 of 0.4 µM (0.33 μg/mL). acs.orgnih.gov In stark contrast, its isomer, this compound, was found to be inactive against the same P388 cell line. uq.edu.auacs.org This dramatic difference in cytotoxicity is solely due to the change in stereochemistry at the Hpi residue.
Other related phakellistatins have demonstrated a range of cytotoxic activities. For instance, Phakellistatin 13, the tryptophan-containing precursor to Phakellistatin 3, shows significant cytotoxicity against the BEL-7404 human hepatoma cell line. acs.orgnih.gov Phakellistatin 2 is also a potent inhibitor of P388 cells with an ED50 of 0.34 µg/mL, while Phakellistatin 15 and 16 show more moderate activity against the same cell line. nih.govnih.gov This highlights that while the phakellistatin scaffold is a promising source of cytotoxic agents, subtle structural changes, particularly in stereochemistry, can completely abolish biological activity, as exemplified by this compound.
Table 1: Comparative Cytotoxicity of this compound and Related Phakellistatins
| Compound | Target Cell Line | Activity (ED50 / IC50) | Reference |
|---|---|---|---|
| This compound | P388 murine leukemia | Inactive | uq.edu.auacs.org |
| Phakellistatin 3 | P388 murine leukemia | 0.4 µM | acs.orgnih.gov |
| Phakellistatin 2 | P388 murine leukemia | 0.34 µg/mL | nih.govnih.gov |
| Phakellistatin 13 | BEL-7404 human hepatoma | < 0.01 µg/mL | nih.gov |
| Phakellistatin 15 | P388 murine leukemia | 8.5 µM | nih.gov |
| Phakellistatin 16 | P388 murine leukemia | 5.4 µM | nih.gov |
Structure Activity Relationship Sar Studies of Isophakellistatin 3 and Its Analogues
Systematic Elucidation of Isophakellistatin 3 Pharmacophoric Features
A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and exert its activity. researchgate.net To date, no specific pharmacophore models for this compound or its active isomer, Phakellistatin 3, have been published in scientific literature. However, a hypothetical pharmacophore can be inferred from its known chemical structure and by drawing parallels with general pharmacophore modeling principles applied to other bioactive peptides. biointerfaceresearch.commdpi.comsilcsbio.com
Pharmacophore models are typically built using features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR). researchgate.net For a cyclic peptide like this compound, key potential pharmacophoric features would include:
Hydrogen Bond Acceptors and Donors: The amide bonds of the peptide backbone and the side chains of amino acid residues like Threonine and the Hpi moiety provide numerous sites for hydrogen bonding.
Hydrophobic/Aromatic Features: The side chains of amino acids such as Proline, Leucine, and Phenylalanine contribute significant hydrophobic and aromatic character, which are often crucial for receptor binding. researchgate.net
The Hpi Moiety: The unique 3a-hydroxy-hexahydropyrrolo[2,3-b]indole (Hpi) core, derived from tryptophan, is a defining feature. mdpi.com Its specific stereochemistry and the presence of hydroxyl and amine functionalities make it a critical component of the pharmacophore, likely involved in key target interactions.
A comparative analysis with the active Phakellistatin 3 suggests that while the general features (peptide backbone, types of amino acids) are identical, the spatial orientation of these features, dictated by stereochemistry, is the defining factor for activity. A valid pharmacophore model would require the precise 3D arrangement of these groups as found in the active isomer, a conformation that this compound cannot adopt.
Influence of Stereochemistry on this compound Biological Potency
Stereochemistry is arguably the most critical factor determining the biological activity within the phakellistatin family. nih.govscribd.com The most striking evidence of this is the functional difference between Phakellistatin 3 and this compound. These two molecules are diastereomers, meaning they have the same chemical formula and sequence of amino acids but differ in the three-dimensional arrangement at one or more chiral centers. nih.gov
The absolute configuration of the amino acids in naturally occurring peptides is crucial for defining their secondary and tertiary structures. academie-sciences.fr In active phakellistatins, the constituent amino acids are typically of the L-configuration (or S-configuration). mdpi.comnih.govqmul.ac.uk The unnatural stereochemistry in the Hpi moiety of this compound forces the entire macrocycle into a conformation that is not complementary to the biological target, thereby rendering it inactive. This highlights that the mere presence of functional groups is insufficient for activity; their precise orientation in 3D space is paramount.
Table 1: Comparison of Biological Activity between Phakellistatin 3 and this compound
| Compound | Key Stereochemical Feature | Reported Biological Activity (P388 Murine Leukemia Cells) | Reference |
|---|---|---|---|
| Phakellistatin 3 | Natural configuration of the Hpi residue | Active (ED₅₀ = 0.33-0.4 µg/mL) | nih.govnih.govuq.edu.au |
| This compound | Diastereomer of Phakellistatin 3 (different Hpi configuration) | Inactive | nih.govuq.edu.au |
Identification of Key Structural Motifs Responsible for this compound Activity
The activity of the phakellistatin family is dictated by several key structural motifs. By comparing the structures of various active and inactive analogues, the essential components for cytotoxicity can be identified.
Cyclic Peptide Backbone: The macrocyclic structure is a fundamental requirement. Cyclization reduces conformational flexibility, pre-organizing the peptide into a more rigid structure that can bind to a target with higher affinity and stability compared to linear analogues. mdpi.com
The Hpi "Toxicophore": The 3a-hydroxy-hexahydropyrrolo[2,3-b]indole (Hpi) unit is considered the "toxicophore" or the key functional group responsible for the molecule's cytotoxic effect. researchgate.netub.edu This moiety is derived from tryptophan. The fact that the only difference between the highly active Phakellistatin 3 and the inactive this compound is the stereochemistry of this unit underscores its central role in interacting with the biological target. nih.gov
Amino Acid Composition and Sequence: The specific sequence of amino acids and their side-chain properties (hydrophobicity, size) also modulate activity. SAR studies across the broader phakellistatin family show that variations in the peptide sequence lead to a wide range of cytotoxic potencies, indicating that the entire molecule acts in concert to achieve its biological effect. nih.govnih.gov For instance, Phakellistatins 15 and 16 are active, while the closely related 17 and 18 are not, highlighting the subtle influence of the amino acid sequence. nih.gov
Table 2: Activity of Selected Phakellistatin Analogues
| Compound | General Structural Class | Reported Cytotoxic Activity (P388 cell line) | Reference |
|---|---|---|---|
| Phakellistatin 2 | Cyclic Heptapeptide (B1575542) | Active (ED₅₀ = 0.34 µg/mL) | nih.gov |
| Phakellistatin 3 | Cyclic Heptapeptide (with Hpi) | Active (ED₅₀ = 0.33 µg/mL) | nih.gov |
| This compound | Cyclic Heptapeptide (Hpi diastereomer) | Inactive | nih.gov |
| Phakellistatin 10 | Cyclic Octapeptide | Active (ED₅₀ = 2.1 µg/mL) | nih.gov |
| Phakellistatin 15 | Cyclic Octapeptide | Active (IC₅₀ = 8.5 µM) | nih.govnih.gov |
| Phakellistatin 17 | Cyclic Octapeptide | Inactive | nih.gov |
| Phakellistatin 18 | Cyclic Octapeptide | Inactive | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that attempt to find a statistically significant correlation between the structural or physicochemical properties of a series of compounds and their biological activity. acs.org To date, there are no specific QSAR models for this compound or the phakellistatin family reported in the literature. The structural complexity and conformational flexibility of these cyclic peptides present significant challenges for QSAR modeling.
However, a hypothetical QSAR study on phakellistatins could be designed based on methodologies applied to other classes of cyclic peptides. nih.govnih.gov Such a study would involve several key steps:
Dataset Compilation: A series of phakellistatin analogues with experimentally determined biological activities (e.g., IC₅₀ or ED₅₀ values) would be required.
Descriptor Calculation: For each analogue, a wide range of molecular descriptors would be calculated. These could include 0D descriptors (e.g., molecular weight), 1D descriptors (e.g., counts of specific atoms), 2D descriptors (e.g., topological indices, lipophilicity), and 3D descriptors (e.g., WHIM, GETAWAY, 3D-MoRSE), which capture information about the molecule's three-dimensional shape and electronic properties.
Model Building and Validation: Using statistical techniques such as Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation would be developed to link the descriptors to the biological activity. The predictive power of the model would need to be rigorously validated using internal (e.g., cross-validation) and external test sets. nih.gov
Computational and Chemoinformatic Approaches to this compound SAR Analysis
Computational and chemoinformatic tools are indispensable for deciphering the complex SAR of molecules like this compound. illinois.eduu-strasbg.fr Beyond the hypothetical pharmacophore and QSAR models, other computational techniques provide deeper insights.
Molecular Docking: This technique predicts the preferred binding orientation of a ligand to a biological target. redalyc.orgijpras.com A major limitation for the phakellistatin family is that their precise molecular target has not been identified. If a target were to be discovered, docking studies could be employed to visualize the binding mode of Phakellistatin 3 and explain why the altered stereochemistry of this compound prevents a stable interaction. nih.govchemrevlett.com
Chemoinformatics: Chemoinformatic platforms are crucial for managing the data generated in SAR studies. oup.com They enable the storage, analysis, and visualization of chemical structures and associated biological data. For a diverse family like the phakellistatins, chemoinformatics would be essential for organizing the structural and activity data needed to build robust QSAR or pharmacophore models and to identify key SAR trends across the entire class of compounds. dntb.gov.uasioc-journal.cn These computational approaches are particularly valuable for the phakellistatins, as they can help address long-standing questions, such as why synthetic versions of these peptides sometimes exhibit different biological activities than their natural counterparts, a phenomenon often attributed to subtle conformational differences. nih.govresearchgate.netub.edu
Future Directions and Translational Potential of Isophakellistatin 3 Research
Advancements in Sustainable Production and Supply of Isophakellistatin 3
A significant hurdle in the development of marine-derived natural products is the "supply problem," as harvesting from marine sponges is not a sustainable or scalable solution. nih.gov Research into this compound is therefore critically dependent on advancements in chemical synthesis and biotechnology.
Total Synthesis: The primary route to obtaining this compound and related compounds is through total chemical synthesis. Both solid-phase and solution-phase peptide synthesis methodologies have been successfully employed to construct various members of the phakellistatin family. nih.govnih.govacs.orgsioc-journal.cn A key breakthrough for this compound production was the demonstration that its direct precursor, the tryptophan-containing phakellistatin 13, can be synthesized and then converted via photosensitized oxidation. nih.gov This reaction directly transforms the tryptophan residue into the characteristic 3a-hydroxypyrrolo[2,3-b]indoline moiety of this compound. nih.govacs.org However, this oxidative cyclization step often results in a mixture of products and low yields, highlighting a need for more efficient and stereoselective synthetic methods. nih.gov
Fermentation and Symbiotic Microorganisms: An emerging frontier for sustainable production is the investigation of the compound's true biological origin. Many complex metabolites isolated from sponges are actually produced by symbiotic microorganisms such as bacteria, fungi, or cyanobacteria. nih.govresearchgate.net Identifying and culturing the specific symbiont responsible for this compound biosynthesis could enable large-scale production through fermentation. This biotechnological approach would bypass the ecological concerns and supply limitations of sponge harvesting and the complexities of multi-step chemical synthesis.
Novel Methodologies for Directed Evolution or Engineering of this compound Biosynthesis
The complex structure of this compound, particularly its unusual amino acid residues, suggests it is synthesized by a multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS). nih.gov While the specific biosynthetic gene cluster for this compound has not yet been identified, the field of NRPS engineering offers a powerful toolkit for generating novel bioactive analogues.
NRPSs function as modular assembly lines, with specific domains responsible for selecting, activating, and modifying the amino acid building blocks. nih.govwur.nl By manipulating these domains, it is possible to create new peptide structures. Future research could focus on:
Identification of the NRPS Gene Cluster: The first step would be to identify the genetic blueprint for this compound synthesis from its native producer, likely a symbiotic microorganism.
Domain Swapping and Mutagenesis: Once the NRPS is identified, its modules could be engineered. For example, adenylation (A) domains, which select the specific amino acid, could be swapped or mutated to incorporate non-native amino acids into the cyclic peptide backbone. nih.gov
Directed Evolution: This technique involves generating large libraries of mutant NRPS enzymes and screening them for the production of novel compounds with enhanced activity or improved properties. wur.nl This approach could accelerate the discovery of this compound analogues that are more potent or have better pharmacological profiles than the parent molecule.
The rational redesign of these mega-synthases is a complex but rapidly advancing field that holds the potential to create libraries of new-to-nature phakellistatins. nih.govspringernature.combiorxiv.org
Integration of this compound Studies with Systems Biology and Omics Technologies
To fully understand the therapeutic potential and mechanism of action of this compound, a systems-level approach is necessary. Modern "omics" technologies can provide a global snapshot of the cellular response to a bioactive compound, moving beyond single-target interactions to reveal effects on entire biological networks.
Future studies could integrate the following approaches:
Transcriptomics: By analyzing the complete set of RNA transcripts (the transcriptome) in cancer cells before and after treatment with this compound, researchers can identify which genes are activated or suppressed. This can reveal the signaling pathways and cellular processes disrupted by the compound. A precedent for this exists within the phakellistatin family, where transcriptome sequencing was used to investigate the mechanism of action of a phakellistatin 6 derivative. researchgate.net
Proteomics: This technique analyzes the entire protein content of a cell. A proteomics approach could identify specific proteins that bind to this compound or whose expression levels or post-translational modifications are altered upon treatment, thereby helping to pinpoint its molecular targets.
Metabolomics: By studying the metabolic profile of treated cells, researchers can understand how this compound affects cellular metabolism, which is often dysregulated in cancer.
Integrating data from these omics platforms can build comprehensive models of the compound's activity, facilitate the identification of biomarkers for sensitivity, and uncover potential new therapeutic applications.
Exploration of Emerging Biological Applications for this compound and Its Bioactive Analogues
The primary biological activity reported for the phakellistatin family is potent cytotoxicity against a range of cancer cell lines. nih.gov However, the full spectrum of their biological activities remains largely unexplored. Given the broad bioactivities often associated with marine cyclic peptides, future research should extend beyond oncology. nih.govmdpi.com
Anticancer Activity: Further investigation is needed to define the specific cancer types most sensitive to this compound and to elucidate its precise antitumor mechanism. A persistent challenge has been that synthetic analogues often exhibit significantly lower bioactivity than their natural counterparts, suggesting that a specific three-dimensional conformation is critical for function. nih.govnih.gov
Table 1: Reported Cytotoxic Activity of Selected Phakellistatins
| Compound | Cell Line | Reported Activity | Reference |
|---|---|---|---|
| Phakellistatin 2 | P388 (Murine Leukemia) | ED50 0.34 µg/mL | rsc.org |
| Phakellistatin 10 | MDA-MB-435 (Breast Cancer) | LC50 < 10⁻⁵ M | nih.gov |
| Phakellistatin 12 | P388 (Murine Leukemia) | ED50 2.8 µg/mL | nih.gov |
| Phakellistatin 14 | P388 (Murine Leukemia) | ED50 5 µg/mL | nih.gov |
| Natural Phakellistatin 19 | Human Cancer Cell Panel | GI50 ~0.5 µM | nih.gov |
| Synthetic Phakellistatin 19 | Human Cancer Cell Panel | Inactive | nih.gov |
| Synthetic trans-Phakellistatin 18 | HepG2 (Liver Cancer) | IC50 67.5 µM | tandfonline.com |
Other Potential Applications: The structural rigidity and unique chemical moieties of cyclic peptides make them ideal candidates for modulating challenging biological targets. researchgate.net Future screening efforts could explore the potential of this compound and its analogues as:
Antimicrobial agents
Antiparasitic agents mdpi.com
Antiviral compounds
Enzyme inhibitors
Design and Synthesis of Next-Generation this compound-Inspired Compounds
The future of this compound as a therapeutic lead lies in the rational design and synthesis of next-generation analogues with improved properties. A key focus of this research is to solve the conformational puzzle presented by the multiple proline residues, whose cis/trans isomerization profoundly impacts biological activity. nih.govtandfonline.com
Conformational Control: A landmark study on the related phakellistatin 19 demonstrated a powerful strategy to overcome the issue of inactive synthetic compounds. nih.gov The synthetic version of phakellistatin 19 was inactive, presumably because it did not adopt the correct bioactive conformation. By replacing the natural proline residues with pseudoproline surrogates (Ψ(Me,Me)pro) that lock the peptide bond into the desired cis geometry, researchers were able to "rescue" the biological activity. nih.gov This approach provides a clear roadmap for designing next-generation this compound analogues with predictable and stable three-dimensional structures.
Structure-Activity Relationship (SAR) Studies: The synthesis of a diverse library of analogues is crucial for establishing clear SAR. nih.gov By systematically modifying each amino acid residue, altering the ring size, or modifying the peptide backbone, researchers can identify the key structural features required for potency and selectivity. rsc.org This knowledge can guide the design of simplified mimetics that retain the bioactivity of the natural product but are easier to synthesize and have more drug-like properties. nih.govresearchgate.netmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
